molecular formula C6H3BrN2OS B8514961 2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

Cat. No. B8514961
M. Wt: 231.07 g/mol
InChI Key: LZJJTFMLVBWCCA-UHFFFAOYSA-N
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Patent
US07662841B2

Procedure details

Dried 4A molecular sieves (40 mg) and tetra-n-propylammonium perruthenate (16 mg, 0.05 mmol) were added to a solution of 2-bromo-7-hydroxymethylimidazo[5,1-b]thiazole (53 mg, 0.23 mmol) and N-methylmorpholine-N-oxide (92 mg, 0.79 mmol) in dichloromethane (2 ml), and the mixture was stirred at room temperature for 3 days. The reaction solution was purified by column chromatography on silica gel (ethyl acetate:methanol=60:1) to give 2-bromoimidazo[5,1-b]thiazole-7-carbaldehyde (11 mg, 21%) as a white solid.
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Quantity
92 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]2=[C:7]([CH2:10][OH:11])[N:8]=[CH:9][N:4]2[CH:3]=1.C[N+]1([O-])CCOCC1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Br:1][C:2]1[S:6][C:5]2=[C:7]([CH:10]=[O:11])[N:8]=[CH:9][N:4]2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
BrC1=CN2C(S1)=C(N=C2)CO
Name
Quantity
92 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was purified by column chromatography on silica gel (ethyl acetate:methanol=60:1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=CN2C(S1)=C(N=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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